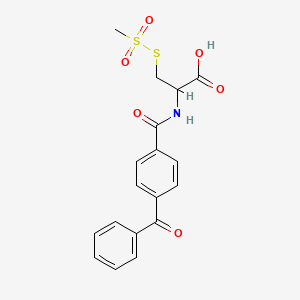

Benzophenone-4-carboxamidocysteine methanethiosulfonate

Description

2-[(4-Benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid (IUPAC name) is a synthetic organic compound with the molecular formula C₁₈H₁₇NO₆S₂ and a molecular weight of 407.46 g/mol . Structurally, it features:

Properties

Molecular Formula |

C18H17NO6S2 |

|---|---|

Molecular Weight |

407.5 g/mol |

IUPAC Name |

2-[(4-benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid |

InChI |

InChI=1S/C18H17NO6S2/c1-27(24,25)26-11-15(18(22)23)19-17(21)14-9-7-13(8-10-14)16(20)12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H,19,21)(H,22,23) |

InChI Key |

NGQQVLYXKREEOA-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)SCC(C(=O)O)NC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Benzoylbenzoic Acid Derivatives

A crucial intermediate in the synthesis of the target compound is the 2-benzoylbenzoic acid derivative. According to patent US4431840A, such derivatives can be prepared by the reaction of phthalides in aqueous alkanoic acid media, preferably aqueous acetic acid.

| Parameter | Condition/Value | Notes |

|---|---|---|

| Solvent | Aqueous acetic acid (2 parts by weight per phthalide) | Water necessary to maintain acid concentration below 75% |

| Temperature | Reflux temperature (~90°C) | Reaction sluggish below 90°C |

| Reaction Monitoring | Thin layer chromatography (TLC) | To determine completion |

| Product Isolation | Precipitation on cooling, filtration | Product can be recrystallized if needed |

The reaction mechanism involves the opening of the phthalide ring and formation of the benzoylbenzoic acid structure. The presence of water is essential for the reaction to proceed efficiently, and the reaction is typically carried out at reflux to ensure completion within a reasonable time frame.

Preparation of 4-[[(Benzoyl)amino]sulphonyl]benzoyl Chlorides

The sulfonylated benzoyl chloride intermediates are key to introducing the sulfonylsulfanyl group into the molecule. Patent EP3055292B1 describes a process for preparing 4-[[(benzoyl)amino]sulphonyl]benzoyl chlorides which can be further converted to acylsulphamoylbenzamides.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Starting Material | 4-Aminobenzoyl derivatives | Amino group is sulfonylated |

| Sulfonylation | Sulfonyl chlorides or equivalents | Formation of sulphonylbenzoyl chloride |

| Chlorination | Thionyl chloride or similar | Conversion of acid to acid chloride |

| Solvent | Polar solvents like acetonitrile, toluene | Facilitates reaction and isolation |

| Temperature | Controlled heating (ambient to reflux) | Ensures reaction completion |

This intermediate is essential for coupling with the propanoic acid derivative to form the amide bond in the final compound. The sulfonylation step introduces the sulfonyl group adjacent to the benzoyl moiety, critical for the methylsulfonylsulfanyl substitution.

Formation of 2-[(4-Benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic Acid

The final step involves coupling the prepared sulfonylated benzoyl chloride with a suitably functionalized propanoic acid derivative bearing the methylsulfonylsulfanyl group.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Coupling | Sulfonyl benzoyl chloride + 3-methylsulfonylsulfanylpropanoic acid or its derivative | Formation of amide bond |

| Base | Sodium hydroxide or other bases | To neutralize HCl formed |

| Solvent | Polar aprotic solvents (e.g., tetrahydrofuran) | Facilitates coupling reaction |

| Temperature | Ambient to moderate heating (20-60°C) | Optimizes reaction rate and yield |

| Purification | Precipitation, filtration, recrystallization | Ensures high purity of final compound |

The methylsulfonylsulfanyl substituent is introduced either prior to or during this coupling step depending on the synthetic route chosen. The reaction is typically monitored by chromatographic methods to ensure completion.

Summary Table of Preparation Steps

Research Results and Observations

- The reaction to form 2-benzoylbenzoic acid derivatives is sensitive to water content and temperature, requiring careful control to optimize yield and purity.

- Sulfonylation and chlorination steps are critical for preparing reactive intermediates that enable the introduction of the sulfonylsulfanyl group, with solvent choice influencing reaction efficiency.

- The final amide coupling step benefits from mild conditions to preserve sensitive functional groups and to maximize product integrity.

- Analytical methods such as thin layer chromatography and recrystallization are standard for monitoring and purifying intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of iodinated derivatives.

Scientific Research Applications

2-[(4-Benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its antitumor properties and potential use in drug development.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex compounds

Mechanism of Action

The mechanism of action of 2-[(4-Benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research .

Comparison with Similar Compounds

Research Findings and Implications

- Target Compound: Limited studies are reported, but its structural features suggest niche applications in chemical biology for covalent protein modification .

- BzATP : Extensively studied for its role in purinergic signaling, inflammation, and metabolism. Demonstrated to increase energy expenditure and fatty acid oxidation in murine models .

- N-Boc-L-Cysteine Methanethiosulfonate : A tool compound in synthetic chemistry, enabling controlled disulfide bond formation .

Biological Activity

2-[(4-Benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid, often referred to as BzATP, is a synthetic compound that exhibits significant biological activity, particularly as an agonist of the P2X7 receptor. This receptor is crucial in various physiological processes, including inflammation and pain signaling. Understanding the biological activity of BzATP can provide insights into its potential therapeutic applications.

- Molecular Formula : C24H24N5O15P3

- Molecular Weight : 1018.97 g/mol

- CAS Number : 112898-15-4

- Solubility : Soluble in water at a concentration of 5 mM

Biological Activity

BzATP is known for its role as a potent agonist of the P2X7 receptor, exhibiting 5-10 times greater potency than ATP with an EC50 value of approximately 0.7 μM in HEK293 cells. It also shows partial agonist activity at P2X1 and P2Y1 receptors, indicating a broader spectrum of action within purinergic signaling pathways .

Table 1: Biological Activity Data of BzATP

| Receptor | Type | EC50 (μM) | Potency Comparison |

|---|---|---|---|

| P2X7 | Agonist | 0.7 | 5-10 times ATP |

| P2X1 | Partial Agonist | 8.7 | N/A |

| P2Y1 | Partial Agonist | Not specified | N/A |

BzATP activates the P2X7 receptor, which is a ligand-gated ion channel predominantly expressed in immune cells. Upon activation, it leads to the influx of calcium ions and subsequent cellular responses that are involved in inflammatory processes and cell death pathways. The compound has been utilized in various studies to explore its effects on nitric oxide (NO) production in neurons and its role in inducing apoptosis in certain cell types .

Case Studies

Several studies have highlighted the biological effects of BzATP:

- Impact on Neuronal Activity :

- Inflammatory Response Modulation :

- Cancer Research :

Q & A

Q. What are the recommended synthetic strategies for achieving high stereochemical purity in 2-[(4-Benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid?

- Methodological Answer : Synthesis should involve multi-step protection-deprotection strategies to preserve stereochemical integrity. For example:

Protect the amino group using benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions.

Couple the 4-benzoylbenzoyl moiety via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt).

Introduce the methylsulfonylsulfanyl group via nucleophilic substitution or thiol-ene reactions under inert atmospheres to prevent oxidation .

Statistical design of experiments (DoE) can optimize reaction parameters (e.g., temperature, solvent polarity) to maximize yield and purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of aromatic protons (benzoyl groups) and methylsulfonylsulfanyl moieties. 2D NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1700 cm) and sulfonyl (SO, ~1350 cm) stretches .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection ensures purity (>95%) and monitors degradation products .

Q. What initial biological screening approaches are suitable for evaluating this compound’s activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test interactions with proteases or kinases due to the amino acid backbone and sulfonyl groups. Use fluorogenic substrates (e.g., AMC-labeled peptides) for real-time kinetic analysis .

- Cytotoxicity Screening : Employ MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

- Antimicrobial Susceptibility Testing : Conduct broth microdilution assays against Gram-positive/negative bacteria to determine MIC values .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway and predict reaction intermediates?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps. For example, calculate activation energies for amide bond formation or sulfonyl group stability .

- Machine Learning (ML) : Train ML models on reaction databases to predict optimal solvents/catalysts. Tools like ICReDD’s reaction path search methods reduce trial-and-error experimentation .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

- Methodological Answer :

- Meta-Analysis : Systematically compare studies to identify variables (e.g., assay pH, cell line heterogeneity) causing discrepancies. Use standardized protocols (e.g., NIH’s Assay Guidance Manual) .

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified benzoyl or sulfonyl groups to isolate pharmacophoric features driving activity .

Q. What strategies stabilize the methylsulfonylsulfanyl group during prolonged reactions or storage?

- Methodological Answer :

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the sulfanyl (-S-) group.

- Antioxidant Additives : Include 0.1–1% (w/v) ascorbic acid or glutathione in storage buffers .

- Low-Temperature Storage : Store lyophilized samples at -80°C to minimize thermal degradation .

Q. How to design experiments for optimizing reaction yields while minimizing side products?

- Methodological Answer :

- Response Surface Methodology (RSM) : Use central composite design to evaluate interactions between variables (e.g., catalyst loading, temperature). For example:

| Variable | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 25 | 60 |

| Catalyst (mol%) | 5 | 15 |

| Solvent | DMF | THF |

- Process Analytical Technology (PAT) : Implement in-situ FTIR or Raman spectroscopy to monitor reaction progress and adjust conditions dynamically .

Key Considerations for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.